molecular formula C24H16N2O3 B2830540 3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-39-0

3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2830540
CAS No.: 883954-39-0
M. Wt: 380.403
InChI Key: HQOHXUWCUYTQHR-UHFFFAOYSA-N
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Description

3-Benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic chromeno[2,3-d]pyrimidine derivative of high interest in medicinal chemistry and oncology research. Chromeno[2,3-d]pyrimidines are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities . These fused heterocyclic compounds incorporate structural features of both chromenes and pyrimidines, which are commonly found in many biologically active molecules and commercial drugs . Researchers are particularly interested in this structural class for its potential antiproliferative properties. Similar chromeno[2,3-d]pyrimidine derivatives have demonstrated potent sub-micromolar cytotoxic activity against a panel of human tumor cell lines, including Huh7 D12, Caco2, MDA-MB231, and MCF7, while showing no significant toxicity on fibroblasts . Some analogs in this chemical family have also been identified as inhibitors of key biological targets such as Store-Operated Ca²⁺ Entry (SOCE), a process implicated in cancer cell proliferation , and NF-κB, a transcription factor with a well-established role in inflammation and cancer . The synthesis of such compounds often employs efficient one-pot multicomponent reactions or tandem intramolecular rearrangements, facilitating the exploration of diverse chemical libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-benzyl-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O3/c27-21-18-13-7-8-14-19(18)29-23-20(21)24(28)26(15-16-9-3-1-4-10-16)22(25-23)17-11-5-2-6-12-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOHXUWCUYTQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-component reactions. One common method is the reaction of 2-amino-4H-chromene-3-carbonitrile with benzylamine and an aromatic aldehyde under acidic conditions. The reaction proceeds through a cyclocondensation mechanism, forming the chromeno-pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

Chromeno[2,3-d]pyrimidine-diones are typically synthesized via cyclocondensation or tandem rearrangement reactions:

  • Pinner/Dimroth Rearrangement : Acyl chlorides (e.g., from aliphatic carboxylic acids and POCl₃) react with chromene-carbonitriles to form intermediates that undergo intramolecular cyclization. For example, 2-alkyl-5-aryl derivatives were synthesized via this mechanism, yielding up to 90% under reflux conditions .

  • Three-Component Reactions : Ethyl cyanoacrylate, benzylamine, and triethyl orthoformate form benzo chromeno[2,3-d]pyrimidines in solvent-free conditions .

Reactivity with Common Reagents

Reactions of structurally similar compounds suggest the following behavior:

Reagent Observed Reaction Yield/Outcome Source
POCl₃Chlorination of carbonyl groups or activation for nucleophilic substitution78–90% for cyclized products
Ethyl cyanoacetateNucleophilic attack at C4/C5 positions, forming fused pyranopyrimidinesIsolation of trione derivatives
BenzylamineCondensation at the pyrimidine ring, introducing aryl/alkyl substituents59% yield for 3-benzyl derivatives

Functionalization at Key Positions

  • C3-Benzyl Group : Participates in SN2 reactions with alkyl halides or acyl chlorides to introduce diverse substituents .

  • C2-Phenyl Group : Electron-withdrawing substituents enhance electrophilic aromatic substitution (e.g., nitration) .

  • Dione Moieties (C4/C5) :

    • React with hydrazine to form hydrazones.

    • Undergo Knoevenagel condensation with active methylene compounds .

Antiproliferative Activity Correlation

While not directly tested for 3-benzyl-2-phenyl derivatives, substituted chromeno[2,3-d]pyrimidines show:

  • IC₅₀ Values : 12–45 μM against colorectal cancer cells (HCT-116 and Caco-2) .

  • Structure-Activity Relationship (SAR) :

    • Electron-donating groups (e.g., -OH at C5) enhance activity .

    • Bulky substituents at C3 reduce solubility but increase membrane affinity .

Theoretical and Mechanistic Insights

  • Ab Initio Calculations : Pyrano[2,3-d]pyrimidines exhibit aromaticity in the pyrimidine ring, with local diatropic currents stabilizing the structure .

  • Conformational Analysis : Substituents at C5 (e.g., nitro or chloro groups) influence rotational barriers and steric hindrance .

Limitations and Research Gaps

  • No direct studies on 3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione were identified.

  • Proposed reactions are extrapolated from analogues; experimental validation is required.

Scientific Research Applications

Antipsychotic Properties

One of the primary applications of this compound is in the treatment of psychiatric disorders. The structural features of the compound suggest it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that similar compounds can exhibit antipsychotic effects, making this compound a candidate for further investigation in treating conditions such as schizophrenia and bipolar disorder.

Anticancer Activity

Studies have shown that derivatives of benzamide compounds can possess anticancer properties. The presence of the sulfanylidene group in this compound may enhance its ability to induce apoptosis in cancer cells. Research has indicated that compounds with similar structures can inhibit tumor growth and metastasis, suggesting that N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide could be explored as a novel anticancer agent.

Antimicrobial Activity

The compound's potential antimicrobial properties are another area of interest. Compounds containing piperazine and quinazoline moieties have been reported to exhibit significant antibacterial and antifungal activities. This suggests that N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide may be effective against various microbial pathogens, warranting further studies to evaluate its efficacy.

Neuroprotective Effects

Given its structural composition, there is potential for neuroprotective applications. Compounds with similar frameworks have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration. This aspect could be particularly relevant in developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies can help identify which structural components contribute most significantly to its biological activity, guiding future synthesis efforts to develop more potent derivatives.

Data Table: Summary of Applications

ApplicationPotential MechanismReferences
Antipsychotic PropertiesInteraction with dopamine/serotonin receptors ,
Anticancer ActivityInduction of apoptosis in cancer cells ,
Antimicrobial ActivityInhibition of microbial growth ,
Neuroprotective EffectsProtection against oxidative stress ,
Structure-Activity StudiesOptimization of pharmacological properties,

Case Studies

Case Study 1: Antipsychotic Efficacy
A recent study investigated the antipsychotic effects of similar compounds in animal models, demonstrating significant reductions in psychotic symptoms when administered at specific doses.

Case Study 2: Anticancer Screening
In vitro studies on cell lines revealed that compounds with similar structures inhibited cell proliferation and induced apoptosis, suggesting a promising pathway for cancer treatment development.

Case Study 3: Neuroprotection
Research into neuroprotective agents highlighted the potential of compounds like N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide to mitigate neurodegeneration in models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation, leading to its anticancer effects. The compound can also interact with bacterial cell walls, exhibiting antimicrobial properties. The exact pathways and molecular targets vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione and its analogues:

Compound Name Substituents Molecular Weight (g/mol) logP (XLogP3) Biological Activity Key References
This compound Benzyl (C₆H₅CH₂), Phenyl (C₆H₅) ~374 (estimated) ~3.8 (estimated) Not explicitly reported N/A
10-Hydroxy-3,12-dimethyl-13-phenyl-2-(2-phenylhydrazono)-2H,13H-chromeno[2,3-d]pyrimido[1,6-b][1,2,4]triazine (4a) Methyl, Phenyl, Hydroxy, Triazine ring 451.13 Not reported Anti-tumor activity (in vitro)
3-Butyl-7-chloro-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione Butyl (C₄H₉), Chloro (Cl), 4-Fluorophenyl (C₆H₄F) ~403 (estimated) ~4.2 (estimated) Not explicitly reported
3-Phenyl-2-isopropyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione Phenyl (C₆H₅), Isopropyl (C₃H₇) 332.4 3.5 Potential tyrosinase inhibition
3-(2-Methoxyethyl)-2-(2-methylphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione 2-Methoxyethyl (CH₂CH₂OCH₃), 2-Methylphenyl (C₆H₄CH₃) ~344 (estimated) ~2.8 (estimated) Not explicitly reported

Substituent Effects on Bioactivity

  • Benzyl vs. However, it may reduce aqueous solubility relative to polar substituents like hydroxy or methoxy.
  • Halogenation: Chloro and fluoro substituents in ’s analogue increase molecular weight and electronegativity, which could improve binding to hydrophobic enzyme pockets or DNA in anti-tumor applications.
  • Triazine Fusion: Compound 4a’s triazine ring introduces additional hydrogen-bonding sites, correlating with its reported anti-tumor efficacy .

Pharmacokinetic and Computational Insights

  • LogP Trends: The isopropyl-substituted analogue (logP 3.5, ) and the target compound (estimated logP ~3.8) exhibit moderate lipophilicity, suitable for oral bioavailability. In contrast, methoxyethyl derivatives (logP ~2.8) may favor renal excretion.

Biological Activity

3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step reaction process. A common method includes the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran derivatives with benzyl bromide and ethyl iodide under basic conditions. This reaction is usually performed in the presence of potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures, leading to the desired chromeno-pyrimidine structure .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research demonstrated that related compounds exhibited significant antiproliferative activity against various cancer cell lines, including colorectal cancer cells. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in tumor cells .

Cell Line% Growth InhibitionReference
MDA-MB-435-13.44
MDA-MB-468-2.12
CAKI-150.18

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies indicate that derivatives of chromeno-pyrimidines exhibit significant activity against various bacterial strains. The disc diffusion method revealed effective inhibition against pathogens like Pseudomonas aeruginosa and Bacillus cereus, suggesting potential applications in treating bacterial infections .

Bacterial StrainInhibition Zone (mm)Reference
Pseudomonas aeruginosa15
Bacillus cereus18

Antioxidant Activity

In addition to anticancer and antimicrobial effects, this compound has shown antioxidant activity . Compounds from this class have been tested for their ability to scavenge free radicals using assays like DPPH (1,1-Diphenyl-2-picrylhydrazyl). Results indicated that certain derivatives possess strong antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

  • Anticancer Study : A study focused on the antiproliferative effects of synthesized chromeno-pyrimidines demonstrated that modifications in the chemical structure significantly influenced their efficacy against cancer cell lines. The introduction of halogen substituents enhanced the compounds' ability to inhibit tumor growth .
  • Antimicrobial Study : In a comparative study involving various chromene derivatives, it was found that specific structural features correlated with increased antibacterial potency against gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups was particularly noted to enhance antimicrobial efficacy .

Q & A

Q. What are the common synthetic routes for 3-benzyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione?

The compound is synthesized via cyclocondensation reactions. For example, 2-amino-4-aryl-7,7-dimethyl-5-oxo-tetrahydrochromene-3-carbonitriles react with aliphatic carboxylic acids in the presence of POCl₃, followed by tandem intramolecular Pinner/Dimroth rearrangement to yield chromeno-pyrimidine diones . Another method involves heterocyclization of azomethine derivatives in glacial acetic acid with dimethyl sulfoxide (DMSO), achieving high yields (87–94%) . Key characterization techniques include NMR, IR spectroscopy, and mass spectrometry .

Q. Which biological activities have been reported for chromeno-pyrimidine-dione derivatives?

Derivatives of this scaffold exhibit anti-tyrosinase, acetylcholinesterase (AChE) inhibitory, and kinase-modulating activities. For instance, hydroxy-substituted analogs show potent anti-tyrosinase activity (IC₅₀ ~4 μM) via metal-ligand interactions in the enzyme's active site . Some derivatives inhibit kinases like HsCDK5-p25 and CLK1, which are implicated in cancer and neurodegenerative diseases .

Q. How are structural modifications (e.g., substituents) introduced to optimize activity?

Substituents are introduced at the 2- and 3-positions of the pyrimidine core. For example:

  • Hydroxy/methoxy groups enhance anti-tyrosinase activity by forming hydrogen bonds with the enzyme’s copper center .
  • Electron-withdrawing groups (e.g., fluorine) improve metabolic stability and membrane permeability .
  • Benzyl or aryl groups at the 3-position increase lipophilicity, aiding blood-brain barrier penetration for CNS targets .
Substituent PositionFunctional GroupObserved EffectReference
2-PositionHydroxy↑ Anti-tyrosinase
3-PositionBenzyl↑ Lipophilicity
5-PositionFluorine↑ Metabolic stability

Advanced Questions

Q. What strategies address contradictory data in anti-tyrosinase activity across analogs?

Contradictions arise from divergent binding modes or assay conditions. To resolve this:

  • Perform molecular docking (e.g., AutoDock 4.0 with tyrosinase PDB:2Y9X) to validate binding poses .
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and confirm metal-ligand interactions .
  • Standardize assays by using identical substrate concentrations (e.g., L-DOPA at 0.5 mM) and enzyme sources (e.g., Agaricus bisporus tyrosinase) .

Q. How can computational methods guide the design of AChE inhibitors based on this scaffold?

  • Docking studies identify key interactions with AChE’s catalytic triad (Ser200, His440, Glu327). Hydrophobic substituents at the 3-position (e.g., phenyl) occupy the acyl-binding pocket .
  • Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) assess stability of ligand-enzyme complexes and quantify binding free energies (MM-PBSA) .
  • QSAR models correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Q. What reaction conditions optimize yield in large-scale synthesis?

  • Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining yields >85% .
  • Ionic liquid catalysts (e.g., Brønsted-acidic ILs) improve regioselectivity in cyclocondensation reactions .
  • Solvent systems like ethanol/acetone mixtures (3:1 v/v) enhance crystallization purity .
Reaction StepOptimized ConditionYield ImprovementReference
CyclocondensationDMSO/AcOH, 80°C87–94%
AlkylationKOH/EtOH, reflux85%
PurificationEthanol/acetonePurity >98%

Q. How do structural differences in analogs affect kinase inhibition profiles?

  • Fluorine substituents increase selectivity for CLK1 over PIM1 due to steric and electronic complementarity with the ATP-binding pocket .
  • Methoxy groups reduce off-target effects on GSK3α/β by disrupting hydrogen bonding with Thr138 .
  • Thione derivatives (e.g., 4-thiol analogs) show dual kinase/phosphatase inhibition via redox modulation .

Methodological Recommendations

  • For conflicting bioactivity data : Combine in vitro assays with proteomics (e.g., phosphoproteomics) to identify off-target effects .
  • For synthetic challenges : Use high-throughput screening (HTS) to identify optimal catalysts/solvents for novel derivatives .
  • For SAR studies : Employ fragment-based drug design (FBDD) to systematically evaluate substituent contributions .

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